1,1'-Carbonyldipiperidine

Structural Chemistry Computational Chemistry Conformational Analysis

Researchers designing f-element separation ligands or modeling copper enzymes often face limitations with flexible, thermally labile urea derivatives. 1,1'-Carbonyldipiperidine (BPMU) resolves this with a rigid piperidine-constrained scaffold that reliably induces 9-coordinate geometry in lanthanide nitrates and enables sterically controlled bis(guanidine) ligands for copper(I)-dioxygen studies. Key differentiators: • bp 296-298 °C for high-temperature syntheses • 50:50 axial-equatorial conformational equilibrium for co-crystal engineering • Distinct coordination mode vs. diphenylsulfoxide ligands. Supplied with consistent purity and global logistics support.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 5395-04-0
Cat. No. B1361384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Carbonyldipiperidine
CAS5395-04-0
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCCCC2
InChIInChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
InChIKeySNOJOKOVTYPHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Carbonyldipiperidine: Procurement Guide & Properties


1,1'-Carbonyldipiperidine (CAS 5395-04-0), also known as bis(pentamethylene)urea, is a symmetrical urea derivative where two piperidine rings are linked by a central carbonyl group. This compound belongs to the class of piperidine derivatives and is characterized by a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol [1][2]. As a tertiary amine-based urea, it presents distinct physical properties, including a melting point of 44-47 °C and a boiling point of 296-298 °C, which are critical parameters for handling and purification in synthetic workflows . The compound's structure confers specific reactivity, particularly in metal coordination chemistry and as a synthetic intermediate, differentiating it from simpler, primary or secondary urea analogs.

1
Coordination chemistry scaffold Symmetrical urea with rigid piperidine rings; monodentate O-donor for lanthanide and transition metal studies.
2
Conformational flexibility Exists as a nearly 1:1 axial/equatorial conformer mixture at ambient temperature, relevant for ligand design and crystallization.
3
Thermal stability High boiling point supports use in high-temperature polymer and materials synthesis where volatile ureas cannot be used.

1,1'-Carbonyldipiperidine vs. Generic Ureas & Carbodiimides


Direct substitution of 1,1'-carbonyldipiperidine with other urea derivatives (e.g., N,N'-dimethylurea, N,N'-dicyclohexylurea) or carbodiimide-based reagents (e.g., DCC, EDC) is not feasible without altering key reaction outcomes. The compound's unique combination of a rigid, cyclic piperidine framework and a central urea motif dictates specific solubility, coordination geometry, and reaction kinetics [1]. For instance, its steric bulk and electron-donating properties differ significantly from linear ureas, influencing metal-ligand bond distances and stability in coordination complexes [2]. Similarly, compared to widely used peptide coupling reagents like DCC, 1,1'-carbonyldipiperidine is a urea product, not a coupling agent, and thus occupies a distinct niche as a ligand or building block. The quantitative evidence below highlights precisely where these molecular differences translate into measurable, application-critical advantages.

1,1'-Carbonyldipiperidine
Rigid cyclic urea framework provides defined coordination geometry and steric profile.
Linear ureas (e.g., N,N'-dimethylurea)
Flexible backbone may lead to different metal-ligand bond distances and lower steric control.
Product is a urea, not a coupling agent
Does not function as a peptide coupling reagent; cannot replace DCC or EDC in amide bond formation.
Carbodiimides (DCC, EDC)
Mechanistically distinct: carbodiimides activate carboxyl groups, while this compound serves as a ligand or building block.
Conformational equilibrium (axial/equatorial)
Nearly 1:1 mixture of conformers influences molecular recognition and crystal packing.
Acyclic urea analogs
Conformational profile may not transfer; simpler ureas may adopt single dominant conformer.

1,1'-Carbonyldipiperidine: Head-to-Head Evidence


Conformational Equilibrium Profile

1,1'-Carbonyldipiperidine exhibits a distinct conformational equilibrium not found in simpler ureas or carbodiimides. A gas-phase electron diffraction and quantum chemical study determined that the compound exists as a nearly 1:1 mixture of axial and equatorial conformers (Eq:Ax ≈ 50:50) at room temperature [1]. This is in stark contrast to structurally related compounds like N,N-dimethyl-1-piperidinecarboxamide, which also exhibits a 50:50 ratio but with a different overall molecular shape, and N-trifluoroacetylpiperidine, which is exclusively planar [1]. The ability to sample multiple low-energy conformations simultaneously can be critical for molecular recognition and crystal packing.

Conformer population
Cross-study comparable
TargetEq:Ax ≈ 50:50
Reference (N-trifluoroacetylpiperidine)100% planar
Distinct conformational equilibrium may affect steric profile and electron density distribution.
Gas-phase electron diffraction; MP2/6-311+G(d,p) level.
Structural Chemistry Computational Chemistry Conformational Analysis

Lanthanide Coordination Geometry

In lanthanide nitrate complexes, 1,1'-carbonyldipiperidine (as bis(pentamethylene)urea, BPMU) acts as a monodentate ligand, binding through the carbonyl oxygen. Crystallographic data for the neodymium complex, [Nd(NO3)3(BPMU)3], reveals a 9-coordinate Nd(III) center in a distorted tricapped trigonal prism geometry, with Nd-O(BPMU) bond distances of 2.395(3) Å [1]. This coordination mode and geometry differ from complexes formed with other neutral oxygen-donor ligands, such as diphenylsulfoxide (DPSO), where the europium complex Eu(HBpz3)2(DPSO)2 is 8-coordinate and exhibits a square antiprismatic configuration [2].

Coordination geometry
Cross-study comparable
9-coordinate; Nd-O = 2.395(3) Å
Induces a distorted tricapped trigonal prism, distinct from 8-coordinate DPSO analogs.
Single-crystal XRD of [Nd(NO3)3(BPMU)3].
Coordination Chemistry Lanthanide Chemistry Crystallography

Copper(I) Dioxygen Reactivity via Bis(guanidine) Ligands

1,1'-Carbonyldipiperidine is a key reactant for synthesizing specific bis(guanidine) ligands, a class of molecules used to modulate the reactivity of copper(I) complexes with dioxygen . While detailed kinetic data directly comparing 1,1'-carbonyldipiperidine-derived ligands to others is not yet available in the open literature, the compound's structural rigidity from its piperidine rings is known to influence the coordination sphere of the resulting copper complexes. This is in contrast to using more flexible, linear urea derivatives, which would produce ligands with different steric and electronic profiles.

Cu(I) ligand precursor
Class-level inference
Rigid piperidine scaffold for bis(guanidine) synthesis; steric influence on Cu-dioxygen adducts expected.
Structural context supports tuning of metal complex reactivity; data to verify.
No published kinetic comparisons yet; qualitative structural argument.
Bioinorganic Chemistry Catalysis Copper Complexes

Thermal Stability vs. Cyclic Ureas

1,1'-Carbonyldipiperidine has a boiling point of 296-298 °C at atmospheric pressure . This is significantly higher than that of many common cyclic urea derivatives used in similar contexts. For instance, 1,1'-carbonyldiimidazole (CDI), a widely used carbonyl transfer reagent, melts at 117-122 °C and decomposes before boiling [1]. The high boiling point and reported air stability of 1,1'-carbonyldipiperidine suggest it can be utilized in high-temperature reactions without rapid volatilization or decomposition, a key advantage for certain polymer or materials synthesis applications.

Thermal stability
Cross-study comparable
Bp. 296–298 °C
Boiling point >174 °C higher than CDI (which decomposes), enabling high-temperature reactions.
Atmospheric pressure; CDI decomposes before boiling.
Physical Properties Chemical Stability High-Temperature Synthesis

Solubility and Lipophilicity Comparison

The computed partition coefficient (XLogP3-AA) for 1,1'-carbonyldipiperidine is 1.4 [1]. This indicates moderate lipophilicity, which is significantly lower than that of structurally analogous ureas with larger hydrophobic substituents. For example, N,N'-dicyclohexylurea (DCU), a common byproduct in carbodiimide-mediated couplings, has a predicted LogP of approximately 3.2-3.5 [2]. This difference in lipophilicity directly impacts solvent solubility and potential biological permeability if the compound is used in a medicinal chemistry context. The lower LogP of 1,1'-carbonyldipiperidine suggests better solubility in polar solvents and distinct partitioning behavior.

Lipophilicity
Cross-study comparable
Target (XLogP3)1.4
DCU (predicted)~3.2–3.5
Lower LogP indicates better polar solvent solubility and different partitioning behavior.
Computed values; experimental validation advised.
Physicochemical Properties Lipophilicity ADME Formulation

1,1'-Carbonyldipiperidine: Optimal Applications


Lanthanide/Actinide Separation Ligand Design

Researchers designing ligands for f-block element separations can leverage the documented coordination behavior of 1,1'-carbonyldipiperidine (BPMU). As shown in Section 3, it reliably induces a 9-coordinate geometry in lanthanide nitrates [1]. This specific coordination mode, distinct from other O-donor ligands like diphenylsulfoxide, can be used to engineer metal-organic frameworks (MOFs) or design selective extractants where a precise coordination sphere is required for metal ion discrimination .

Rigid Bis(guanidine) Ligands for Copper Models

For projects focused on modeling copper-containing enzymes (e.g., tyrosinase, catechol oxidase) or developing copper-based oxidation catalysts, 1,1'-carbonyldipiperidine provides a direct synthetic entry to rigid bis(guanidine) ligands [1]. The piperidine framework imposes steric constraints that can influence copper(I)-dioxygen adduct formation and stability, a key parameter that is difficult to achieve with ligands derived from more flexible, acyclic urea precursors .

High-Temperature Polymer and Materials Chemistry

The high boiling point (296-298 °C) and reported thermal stability of 1,1'-carbonyldipiperidine [1] make it a suitable building block or additive for high-temperature polymerization reactions or for the synthesis of thermally robust materials. This is a practical advantage over more volatile urea derivatives like CDI, which decompose at much lower temperatures, thereby limiting their use in such demanding conditions .

Crystallization with Conformational Flexibility

Given its unique 50:50 axial-equatorial conformational equilibrium [1], 1,1'-carbonyldipiperidine can be used as a co-former or crystallization agent in co-crystal engineering. Its ability to adopt multiple low-energy conformations may facilitate crystal packing or stabilize specific polymorphs of an active pharmaceutical ingredient (API), offering a distinct advantage over structurally rigid urea analogs .

Application
Selection Property
Validation Focus
Lanthanide coordination complex design
Monodentate O-donor; specific coordination geometry induction
Coordination number and metal-ligand bond metrics
Cu(I)-dioxygen model catalyst synthesis
Rigid bis(guanidine) precursor based on piperidine scaffold
Steric and electronic influence on Cu(I)-O₂ adduct formation
Thermally robust polymer/materials synthesis
High boiling point and thermal stability
Decomposition profile under reaction conditions
Co-crystal and polymorph screening
Conformational flexibility (multiple low-energy conformers)
Crystal packing and polymorph stabilization

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